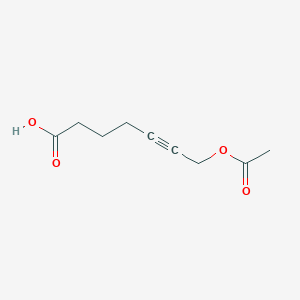
7-Acetoxy-hept-5-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetoxy-hept-5-ynoic acid is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
Recent studies have explored the anticancer properties of 7-acetoxy-hept-5-ynoic acid, particularly its effects on breast cancer cells.
Case Study: Anticancer Efficacy
- Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.
- Methodology : The compound was tested using the MTT assay to assess cell viability.
- Results : The treatment with this compound resulted in significant apoptosis induction in cancer cells while sparing normal cells. This suggests a potential therapeutic window for selective targeting of cancer cells without affecting healthy tissues .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, showing promising results against various bacterial strains.
Case Study: Antimicrobial Efficacy
- Objective : To assess the antimicrobial efficacy against resistant bacterial strains.
- Methodology : In vitro assays were conducted to determine the minimum inhibitory concentration (MIC) against several pathogens.
- Results : The compound exhibited effective inhibition of growth in multi-drug resistant strains, indicating its potential as an antimicrobial agent .
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may influence neuropharmacological pathways.
Case Study: Neuropharmacological Impact
- Objective : Investigate the effects on neuroinflammation and associated disorders.
- Methodology : Animal models were used to study the impact on neurotransmitter levels and neuroinflammatory markers.
- Results : The compound demonstrated a regulatory effect on neuroinflammation, which could be linked to protective mechanisms against neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Method Used | Key Findings |
|---|---|---|---|
| Anticancer | MCF-7 Breast Cancer Cells | MTT Assay | Induced apoptosis with minimal effects on normal cells |
| Antimicrobial | Multi-drug Resistant Bacteria | MIC Determination | Significant inhibition of bacterial growth |
| Neuropharmacological | Neuroinflammatory Markers | ELISA | Regulatory effect on neurotransmitter levels |
Propriétés
Formule moléculaire |
C9H12O4 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
7-acetyloxyhept-5-ynoic acid |
InChI |
InChI=1S/C9H12O4/c1-8(10)13-7-5-3-2-4-6-9(11)12/h2,4,6-7H2,1H3,(H,11,12) |
Clé InChI |
CIUBTERBVOZPNR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC#CCCCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














